molecular formula C16H16BrN5 B6458987 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-09-4

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6458987
CAS No.: 2549055-09-4
M. Wt: 358.24 g/mol
InChI Key: KZAFBYARRGCVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound featuring a quinazoline core substituted with a bromo group and an azetidine ring linked to a pyrazole moiety

Properties

IUPAC Name

6-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFBYARRGCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated quinazoline derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Chemical Reactions of Quinazoline Derivatives

Quinazoline derivatives can participate in a range of chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom in 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can be replaced by nucleophiles under appropriate conditions.

  • Electrophilic Substitution : Although less common, quinazolines can undergo electrophilic substitution reactions, particularly at positions where electron-donating groups are present.

  • Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups to the quinazoline ring.

Potential Reactions for the Compound

Reaction TypeConditionsExpected Outcome
Nucleophilic SubstitutionPolar aprotic solvent, suitable nucleophileReplacement of bromine with the nucleophile
Electrophilic SubstitutionStrong acid, electrophileIntroduction of an electrophile at an activated position
Cross-CouplingPalladium catalyst, aryl/alkyl halideIntroduction of aryl or alkyl groups

Potential Biological Targets

  • Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression.

  • Microbial Pathogens : The antimicrobial activity of quinazolines makes them candidates for treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline. For instance, quinazoline derivatives have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer. A structure–activity relationship (SAR) analysis indicated that modifications on the quinazoline scaffold can enhance cytotoxic activity against tumor cells. In particular, compounds with electron-withdrawing groups showed improved potency against cancer cell lines such as MCF-7 and PC3 .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-75.71
Compound BPC310.25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to be crucial for enhancing antimicrobial efficacy. For example, compounds with halogen substitutions demonstrated superior activity compared to their unsubstituted counterparts .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CStaphylococcus aureus31.25
Compound DEscherichia coli46.9

Anticonvulsant Activity

In neuropharmacology, related compounds have shown promising anticonvulsant effects in various seizure models. The SAR studies suggest that the presence of specific substituents on the azetidine ring enhances the anticonvulsant properties of these compounds. For instance, certain derivatives have been reported to provide significant protection in electroshock seizure tests .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized several derivatives based on the core structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that specific modifications led to enhanced anticancer activity. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a series of quinazoline derivatives were screened for their antimicrobial properties against clinical isolates of resistant bacterial strains. The study highlighted that certain compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting their potential use in combination therapy .

Mechanism of Action

The mechanism of action of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to various biological outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its specific combination of functional groups and structural features.

Biological Activity

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a bromo group and an azetidine moiety linked to a pyrazole. The molecular formula is C15H18BrN7C_{15}H_{18}BrN_7, with a molecular weight of approximately 372.25 g/mol. Its structure is pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including the compound , exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that specific modifications enhanced their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 12.5 to 250 μg/ml, demonstrating promising antibacterial activity compared to standard antibiotics such as ampicillin and ciprofloxacin .

CompoundMIC (µg/ml)Target Organism
This compoundTBDTBD
Standard (Ampicillin)100S. typhi
Standard (Ciprofloxacin)25E. coli

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study on quinazoline derivatives indicated that they could inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that quinazoline derivatives can exhibit anticancer activity by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines, possibly through the modulation of kinase activity associated with cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cell behavior.
  • DNA Interaction : Some studies suggest that quinazolines can intercalate with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of similar quinazoline derivatives:

  • Study on Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing significant inhibition comparable to conventional antibiotics.
  • Anti-inflammatory Model : In vivo studies demonstrated reduced edema in animal models treated with the compound, supporting its potential use in inflammatory conditions.
  • Cancer Cell Line Testing : In vitro tests revealed that certain derivatives could induce apoptosis in cancer cell lines, indicating a pathway for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group coupling. Key intermediates like 4-hydrazinylquinazoline (precursor to triazolo/pyrazolo derivatives) are synthesized using hydrazine hydrate in alcoholic media, followed by reactions with triethyl orthoformate or acylating agents (e.g., benzoyl chloride) to introduce heterocyclic moieties . Optimization includes solvent selection (ethanol, acetic acid), catalyst use (POCl₃ for cyclization), and temperature control (reflux conditions). Characterization via ¹H/¹³C NMR, IR, and elemental analysis ensures structural fidelity .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Purity is confirmed via melting point analysis, HPLC, and thin-layer chromatography (TLC). Structural validation employs spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • NMR : ¹H NMR distinguishes azetidine protons (δ 3.5–4.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms quinazoline C-Br coupling (δ 90–110 ppm) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (error <0.4%) .

Advanced Research Questions

Q. How does molecular docking predict the interaction between this compound and EGFR, and what validation methods confirm these predictions?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) position the quinazoline core in EGFR’s ATP-binding pocket, with the bromo group forming hydrophobic interactions and the azetidine-pyrazole moiety stabilizing via hydrogen bonds (e.g., with Thr766/Met793). Validation includes:

  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen bond persistence (>80% occupancy) .
  • Free Energy Calculations (MM-PBSA/GBSA) : Quantify binding affinities (ΔG < -30 kcal/mol indicates strong inhibition) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, IC₅₀ protocols). To address this:

  • Standardized Assays : Use EGFR-overexpressing cells (e.g., A431) with consistent ATP concentrations .
  • SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Br) enhance kinase inhibition vs. electron-donating groups (OCH₃) .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP <3 improves bioavailability) .

Q. How do crystallographic and DFT studies elucidate the compound’s vibrational and electronic properties?

  • Methodological Answer : Single-crystal XRD reveals planar quinazoline-azetidine geometry (dihedral angle <10°), while DFT (B3LYP/6-31G*) calculates:

  • Vibrational Modes : C-Br stretching (~550 cm⁻¹) and pyrazole ring deformation (~1300 cm⁻¹) .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (azetidine N) for electrophilic attack .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Deuteriation : Replace labile H atoms (e.g., azetidine CH₂) with deuterium to slow CYP450 oxidation .
  • Prodrug Design : Introduce ester moieties (e.g., acetyl) for plasma esterase-activated delivery .
  • PEGylation : Attach polyethylene glycol to pyrazole to reduce renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.